molecular formula C5H11N3OS B12658836 4-Hydroxy-2-butanone thiosemicarbazone CAS No. 13349-19-4

4-Hydroxy-2-butanone thiosemicarbazone

Cat. No.: B12658836
CAS No.: 13349-19-4
M. Wt: 161.23 g/mol
InChI Key: YVSVACHPRHKOBL-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-2-butanone thiosemicarbazone is a thiosemicarbazone derivative supplied for research purposes. This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications. Thiosemicarbazones are a versatile class of ligands known for their biological activities and strong chelating properties with transition metals. While specific data on this compound is limited, research on its close analogue, 2-butanone thiosemicarbazone, provides strong insight into its potential research value. Studies indicate that 2-butanone thiosemicarbazone exhibits inhibitory action against key enzymes like topoisomerase II (Topo II) and ribonucleoside diphosphate reductase (RR), with inhibition constants (Ki) of 437.87 and 327.4 µM, respectively . This suggests a potential mechanism of action relevant to anticancer research. Furthermore, the 2-butanone analogue has demonstrated good in vitro cytotoxic activity against human breast cancer cell lines (MDA-MB-231) with an IC50 value of 80 µM . The biological activity of thiosemicarbazones is often significantly enhanced upon complexation with metal ions. Metal complexes (e.g., with Co, Fe, Cu, Zn) of the analogous ligand showed markedly increased cytotoxicity against tested cancer cell lines, with IC50 values falling below 20 µM in several cases . Some metal complexes also exhibited antibacterial activity, particularly against Staphylococcus aureus . Researchers can utilize this compound as a building block for synthesizing novel metal complexes or as a precursor in organic synthesis. The additional hydroxyl group on its structure may offer modified solubility and coordination chemistry compared to its analogue, providing an opportunity to explore structure-activity relationships.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13349-19-4

Molecular Formula

C5H11N3OS

Molecular Weight

161.23 g/mol

IUPAC Name

[(E)-4-hydroxybutan-2-ylideneamino]thiourea

InChI

InChI=1S/C5H11N3OS/c1-4(2-3-9)7-8-5(6)10/h9H,2-3H2,1H3,(H3,6,8,10)/b7-4+

InChI Key

YVSVACHPRHKOBL-QPJJXVBHSA-N

Isomeric SMILES

C/C(=N\NC(=S)N)/CCO

Canonical SMILES

CC(=NNC(=S)N)CCO

Origin of Product

United States

Preparation Methods

Synthetic Method Overview

  • Raw Materials: 1,3-butanediol, catalyst (sodium tungstate or potassium tungstate), water, and a water entrainer (cycloalkane or alkane such as n-hexane or hexamethylene).
  • Reaction Conditions: The mixture is heated to 60–75 °C.
  • Oxidation: Hydrogen peroxide (25–35% concentration) is added dropwise while distilling off water to drive the reaction.
  • Catalyst: Tungstate catalysts are used to facilitate the oxidation.
  • Purification: After completion, the water entrainer is distilled off, and the product is isolated by distillation at 60–65 °C.

Reaction Steps

Step Description Conditions/Details
1 Mix 1,3-butanediol, catalyst, water, and water entrainer; heat to 60–75 °C Stirring to form a homogeneous solution
2 Add hydrogen peroxide dropwise (25–35%) while distilling water Rate of addition ~18–30 mL/h
3 Continue stirring after 1,3-butanediol content drops below 5% of initial Stir for 0.5–1.5 hours
4 Distill off water entrainer (e.g., n-hexane or hexamethylene) Controlled temperature
5 Distill to isolate 4-hydroxy-2-butanone at 60–65 °C Final purification step

Yields and Purity

  • Yields range from 65% to 72.5% depending on catalyst amount and reaction conditions.
  • Product purity is high with water as the only by-product.
  • The process is nearly pollution-free and cost-effective.

Example Data from Patent

Example Catalyst (g) Water Entrainer (g) Temp (°C) H2O2 Addition Rate (mL/h) Yield (%) Product (g) Water Yield (g)
1 Sodium tungstate 2.5 n-Hexane 100 65 25 70 140 440
2 Potassium tungstate 2.5 Hexamethylene 100 70 27 65 130 462
3 Sodium tungstate 5 n-Hexane 100 65 30 72.5 145 448
4 Sodium tungstate 1 Hexamethylene 200 67 27 70 281 880

Preparation of this compound

The target compound is synthesized by the condensation of 4-hydroxy-2-butanone with thiosemicarbazide, a well-established method for thiosemicarbazone derivatives.

General Reaction

  • Reaction Type: Schiff base formation via condensation.
  • Reactants: 4-Hydroxy-2-butanone (a ketone) and thiosemicarbazide.
  • Mechanism: The nucleophilic amino group of thiosemicarbazide attacks the carbonyl carbon of 4-hydroxy-2-butanone, followed by elimination of water to form the thiosemicarbazone linkage.

Reaction Conditions

  • Typically carried out in an aqueous or alcoholic solvent.
  • Mild heating or reflux may be applied to facilitate condensation.
  • pH is often controlled to optimize yield.
  • Reaction time varies but generally ranges from several hours to overnight.

Preparation of Thiosemicarbazide

  • Thiosemicarbazide itself is prepared by rearrangement of hydrazonium thiocyanate in aqueous or organic solvents, often catalyzed by ketones or under reflux conditions.
  • Yields of thiosemicarbazide are high (89–94%) using established methods involving ammonium thiocyanate and hydrazine derivatives.

Summary of Condensation Reaction

Parameter Typical Condition/Value
Solvent Ethanol, methanol, or water
Temperature Room temperature to reflux (~60–80 °C)
Molar ratio Equimolar or slight excess of thiosemicarbazide
Reaction time 4–24 hours
pH Slightly acidic to neutral (pH 4–7)
Product isolation Filtration or crystallization after reaction

Analytical Confirmation

  • The product this compound is confirmed by spectroscopic methods such as mass spectrometry and infrared spectroscopy.
  • Characteristic peaks correspond to the thiosemicarbazone moiety and the hydroxyketone structure.
  • Purity and identity are verified by chromatographic and spectrometric techniques.

Summary Table of Preparation Methods

Stage Method/Conditions Key Notes
Synthesis of 4-hydroxy-2-butanone Oxidation of 1,3-butanediol with H2O2, tungstate catalyst, water entrainer, 60–75 °C High yield, high purity, water as by-product
Preparation of thiosemicarbazide Rearrangement of hydrazonium thiocyanate, reflux in aqueous methanol High yield (89–94%)
Condensation to form thiosemicarbazone Reaction of 4-hydroxy-2-butanone with thiosemicarbazide in ethanol or water, mild heating Schiff base formation, isolated by crystallization

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-butanone thiosemicarbazone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield an alcohol .

Scientific Research Applications

Antimicrobial Activity

4-Hydroxy-2-butanone thiosemicarbazone and its derivatives have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial and fungal strains.

Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of thiosemicarbazones against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives, including this compound, exhibited potent activity, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values revealed that these compounds were effective at low concentrations, highlighting their potential as new antimicrobial agents .

CompoundMIC (mg/L)Target Organism
This compound10Staphylococcus aureus
Other Thiosemicarbazones15-20Escherichia coli

Anticancer Properties

The anticancer potential of this compound has been extensively studied, particularly in relation to its ability to inhibit cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that this compound demonstrates significant cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound was found to induce apoptosis in these cells, with IC50 values indicating effective concentrations for therapeutic use .

Cell LineIC50 (µM)Mechanism of Action
A54925Induction of apoptosis
MDA-MB-23130Inhibition of cell proliferation

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising antioxidant activity. This property is essential for protecting cells from oxidative stress, which is linked to various diseases.

Case Study: Antioxidant Evaluation

Research evaluating the antioxidant capacity of this compound utilized several assays, including DPPH and ABTS methods. The findings indicated that this compound possessed strong antioxidant activity, comparable to standard antioxidants like Trolox .

Assay TypeResult (IC50 µM)Comparison Standard
DPPH15Trolox (20)
ABTS12Trolox (18)

Mechanism of Action

The mechanism of action of 4-hydroxy-2-butanone thiosemicarbazone involves its interaction with various molecular targets and pathways. The compound can chelate metal ions, forming stable complexes that interfere with the function of metalloproteins. This chelation can disrupt essential biological processes in microorganisms and cancer cells, leading to their inhibition or death . Additionally, the compound may induce oxidative stress in cells, further contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Thiosemicarbazones

Anticancer Effects
  • HMAT Derivatives : N(4)-phenyl substitution increased antiproliferative activity (IC50: 12–45 µM against HeLa, MCF-7, and PC-3 cells) compared to ethyl substituents .
  • Isoquinoline Derivatives: 4-Amino and 4-methylamino substituents achieved %T/C values of 177–255 in L1210 leukemia mice, with 60% long-term survival at 40 mg/kg .
  • TATSC Metal Complexes : [Pt(TATSC)Cl₂] showed higher cytotoxicity against MCF-7 cells than the ligand alone, highlighting the role of metal coordination .

4-Hydroxy-2-butanone thiosemicarbazone’s aliphatic hydroxy group may moderate cytotoxicity by altering cell permeability or target binding. Its activity could align with non-aromatic derivatives, which typically show lower potency than aromatic counterparts .

Enzyme Inhibition
  • Pyrrolidine/Piperidine Derivatives : N(4)-aromatic substituents (e.g., phenyl, benzyl) improved dihydrofolate reductase (DHFR) inhibition (IC50: 0.8–3.2 µM) compared to aliphatic groups .
  • Ribonucleoside Diphosphate Reductase Inhibition: Isoquinoline thiosemicarbazones blocked DNA synthesis via irreversible enzyme inhibition .

Metal Complexation

Thiosemicarbazones often form stable metal complexes, amplifying bioactivity:

  • Cu(II)/Pt(II) Complexes : TATSC-Pt complexes outperformed cisplatin in MCF-7 assays .
  • Fe₃O4 Nanoparticle Conjugates: Enhanced toxicity and targeted delivery were observed for nanoparticle-bound thiosemicarbazones .

The aliphatic hydroxy group in this compound could provide additional coordination sites for metals, though steric hindrance from the butanone chain might limit complex stability compared to planar aromatic systems .

Data Table: Key Comparative Features

Compound Backbone/Substituent Biological Activity Metal Complexation Potential Key Finding References
4-Hydroxy-2-butanone TS Aliphatic hydroxy-ketone Not reported (hypothetical) Moderate (aliphatic OH) Potential solubility advantage -
HMAT Derivatives Aromatic hydroxy-ketone IC50: 12–45 µM (HeLa, MCF-7, PC-3) High (Cu/Pt complexes) N(4)-phenyl enhances activity
Isoquinoline TS Heterocyclic aldehyde %T/C: 177–255 (L1210 leukemia) Moderate Amino substituents improve survival
TATSC Steroid backbone High MCF-7 activity (Pt > Cu > ligand) Very high Synergy with platinum coordination
Fe₃O4-Conjugated TS Nanoparticle-bound Increased cytotoxicity N/A Enhanced delivery and solubility

Biological Activity

4-Hydroxy-2-butanone thiosemicarbazone (CAS No. 13349-19-4) is a thiosemicarbazone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is synthesized through the condensation reaction of 4-hydroxy-2-butanone with thiosemicarbazide, resulting in a structure that exhibits various pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C5_5H11_{11}N3_3OS. Its molecular structure features a thiosemicarbazone moiety, which is known for its ability to chelate metals and interact with biological macromolecules.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:

  • MDA-MB-231 (breast cancer)
  • A549 (lung cancer)

In these studies, the compound demonstrated an IC50_{50} value indicative of its potency, with values reported at approximately 437.87 μM for topoisomerase II inhibition and 327.4 μM for ribonucleotide reductase inhibition . The mechanism of action is believed to involve the disruption of crucial cellular processes by inhibiting key enzymes involved in DNA replication and repair.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against fungal pathogens. A study highlighted its efficacy against several Candida species, including:

  • Candida albicans
  • Candida glabrata
  • Candida parapsilosis
  • Candida tropicalis
  • Candida krusei
  • Candida auris

The results indicated that this compound exhibits a broad spectrum of antifungal activity, outperforming standard treatments like fluconazole in some cases . The Minimum Inhibitory Concentration (MIC) values were determined through various assays, confirming its potential as an antifungal agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor of topoisomerase II and ribonucleotide reductase, crucial for DNA synthesis and repair.
  • Metal Chelation : The thiosemicarbazone moiety allows the compound to chelate metal ions, which can disrupt metalloprotein functions within cells.
  • Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of various thiosemicarbazones, including this compound. The study utilized quantitative structure-activity relationship (QSAR) models to predict biological activity based on structural features. The findings supported the development of new derivatives with enhanced therapeutic potential .

Data Summary

Biological ActivityTarget Organism/Cell LineIC50_{50} Value (μM)Mechanism of Action
AnticancerMDA-MB-231437.87Topoisomerase II inhibition
AnticancerA549327.4Ribonucleotide reductase inhibition
AntifungalCandida spp.Varies (lower than fluconazole)Disruption of fungal cell integrity

Q & A

Q. What synthetic methodologies are recommended for preparing 4-hydroxy-2-butanone thiosemicarbazone, and how can reaction conditions be optimized?

Answer: Thiosemicarbazones are typically synthesized via condensation of thiosemicarbazide with a carbonyl compound (e.g., 4-hydroxy-2-butanone) under acidic or neutral conditions. Key steps include:

  • Step 1: Reacting thiosemicarbazide with the ketone in ethanol/water under reflux (60–80°C) for 6–12 hours .
  • Step 2: Monitoring reaction progress via TLC (silica plates, chloroform/methanol solvent system) and confirming product purity through melting point analysis .
  • Optimization: Microwave-assisted synthesis reduces reaction time (e.g., 15–30 minutes) and improves yield (up to 85%) compared to conventional heating .

Q. What spectroscopic techniques are essential for characterizing the structure of this compound?

Answer:

  • IR Spectroscopy: Confirm the presence of ν(N–H) (~3200 cm⁻¹), ν(C=S) (~750–850 cm⁻¹), and ν(C=N) (~1600 cm⁻¹) bands .
  • NMR: ¹H NMR reveals imine proton (CH=N) at δ 8.0–8.5 ppm and hydroxyl proton (OH) at δ 5.0–5.5 ppm. ¹³C NMR confirms C=S (~180 ppm) and C=N (~150 ppm) .
  • Mass Spectrometry: ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate molecular weight .

Q. How can in vitro cytotoxicity assays be designed to evaluate the antitumor potential of this compound?

Answer:

  • Cell Lines: Use tumor (e.g., HeLa, HL-60) and normal (e.g., J774 macrophages) cell lines for selectivity assessment .
  • Protocol: MTT assay with 24–72 hr exposure, IC₅₀ calculation via dose-response curves, and comparison to standard drugs (e.g., doxorubicin) .
  • Controls: Include DMSO solvent controls and validate results with triplicate experiments .

Advanced Research Questions

Q. How do structural modifications (e.g., metal coordination) enhance the biological activity of this compound?

Answer:

  • Metal Complexation: Cu(II), Pd(II), or Fe(III) complexes often show enhanced cytotoxicity via redox cycling (e.g., ROS generation) or DNA intercalation. For example:
    • Cu(II) complexes adopt octahedral geometry, improving membrane permeability and target engagement .
    • Fe(III) chelators like di-2-pyridyl thiosemicarbazones exhibit selective antitumor activity by disrupting iron metabolism .
  • Methodology: Characterize complexes via molar conductivity, magnetic susceptibility, and X-ray crystallography .

Q. What computational tools are effective for predicting ADMET properties and ligand-target interactions of this compound?

Answer:

  • ADMET Prediction: Use SwissADME and pkCSM to assess bioavailability, BBB permeability, and toxicity risks (e.g., hepatotoxicity) .
  • Docking Studies: AutoDock Vina or Schrödinger Suite can model interactions with targets like ribonucleotide reductase (RR) or topoisomerase II. Validate with molecular dynamics simulations .
  • Pharmacophore Modeling: Identify critical features (e.g., thiosemicarbazone backbone, hydroxyl group) for activity using LigandScout .

Q. How can contradictory data on thiosemicarbazone mechanisms (e.g., ROS vs. iron depletion) be reconciled in studies?

Answer:

  • Mechanistic Studies: Use knockout cell lines (e.g., p53⁻/⁻) or ROS scavengers (e.g., NAC) to isolate pathways. For example:
    • Iron chelation dominates in Fe-sensitive cancers (e.g., leukemia), while ROS-mediated apoptosis is critical in solid tumors .
  • Analytical Techniques: Measure intracellular Fe levels via ICP-MS and ROS via DCFH-DA fluorescence .

Methodological Challenges & Solutions

Q. How to address solubility issues during biological testing of thiosemicarbazones?

Answer:

  • Solubility Enhancement: Use DMSO (≤1% v/v) or cyclodextrin-based formulations. Confirm stability via HPLC .
  • Pro-drug Design: Synthesize acetylated derivatives to improve lipophilicity, which hydrolyze in vivo to release the active compound .

Q. What strategies mitigate off-target effects in metal complex studies?

Answer:

  • Selective Targeting: Modify ligand substituents (e.g., electron-withdrawing groups) to tune metal-binding affinity and reduce non-specific interactions .
  • Comparative Studies: Test free ligands vs. metal complexes in parallel to distinguish metal-specific effects .

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